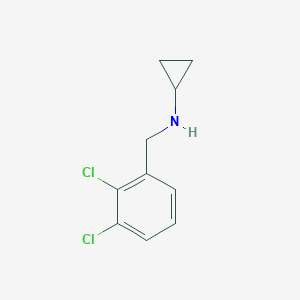
Cyclopropyl-(2,3-dichloro-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopropyl-(2,3-dichloro-benzyl)-amine” is a chemical compound with the molecular formula C12H13Cl2NO2 . It is also known by other names such as 2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid and N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]glycine .
Molecular Structure Analysis
The molecular weight of “this compound” is 274.14312 . The InChI string provides a textual representation of the compound’s molecular structure .Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications Research into the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives has systematized available data on efficient methods for transformations of cyclopropane derivatives. This area of study emphasizes the direct approach towards carbonylcyclopropanes, allowing for synthetic stages to be avoided and meeting the requirements of atom economy. Oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals have been employed for the oxidation of cyclopropane derivatives, demonstrating their utility in the preparation of activated C(sp3)-H bonds oxygenation. This research underscores the relevance of cyclopropane derivatives in developing reliable preparative approaches to cyclopropylketones, which are anticipated to have active use in synthetic organic chemistry (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Pharmaceutical Applications The structural rigidity imposed by cyclopropane fragments on molecules of physiologically active compounds is a notable advantage. Replacing acyclic terminal and "linker" groups with a cyclopropane fragment not only increases the metabolic stability of target structures but also extends the scope of their therapeutic action. This modification approach has been utilized in the development of cyclopropane-containing analogs of pharmacologically active compounds, highlighting cyclopropane's role as both an independent pharmacophore group and a fragment for modifying the level of pharmacological activity in existing medicines (Novakov et al., 2018).
Materials Science Applications Transition-metal phosphors with cyclometalating ligands, including those involving cyclopropane derivatives, have shown promising applications in the field of organic light emitting diodes (OLEDs). The favorable metal-chelate bonding interaction in cyclometalating chelates, classified by types of cyclometalating groups, allows for the tuning of emission wavelength across the whole visible spectrum. This adaptability, combined with high emissivity in both fluid and solid states at room temperature, positions cyclopropane derivatives as key components in the development of highly efficient phosphorescent materials for opto-electronic applications (Chi & Chou, 2010).
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVKUQRRKDPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

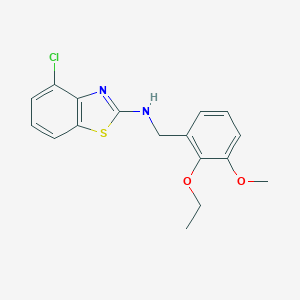
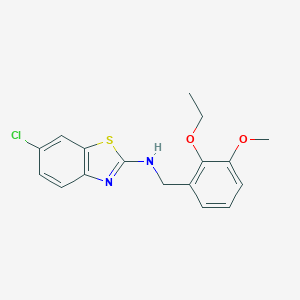
amine](/img/structure/B471262.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
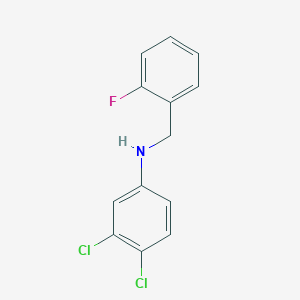
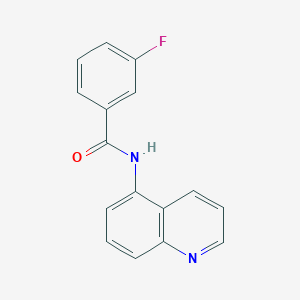

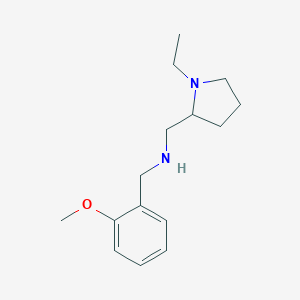
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
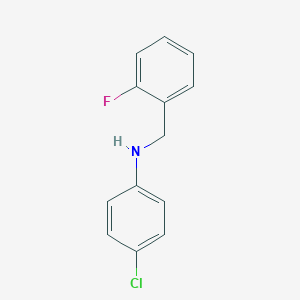
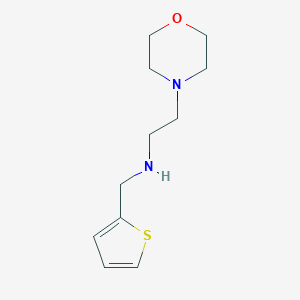
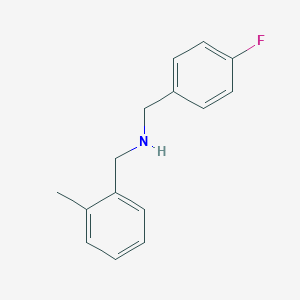
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)